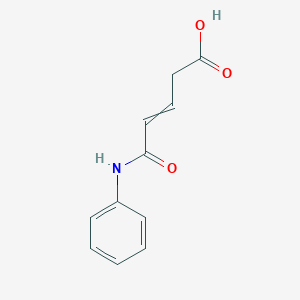

5-Anilino-5-oxo-3-pentenoic acid

Beschreibung

BenchChem offers high-quality 5-Anilino-5-oxo-3-pentenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Anilino-5-oxo-3-pentenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-anilino-5-oxopent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGLAMTWTLZJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bifunctional Electrophiles in Targeted Covalent Inhibitor Design: A Technical Whitepaper on 5-Anilino-5-oxo-3-pentenoic Acid

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs), the selection of an appropriate electrophilic "warhead" is paramount. Highly reactive electrophiles often lead to off-target toxicity, whereas overly stable motifs fail to engage the target. 5-Anilino-5-oxo-3-pentenoic acid (CAS: 879007-66-6) emerges as a highly versatile, bifunctional building block bridging this gap[1]. Structurally, it is a glutaconic acid monoanilide derivative that features a terminal carboxylic acid for modular synthetic elaboration and an α,β -unsaturated amide that serves as a tuned Michael acceptor[2].

This whitepaper explores the physicochemical profiling, mechanistic utility, and synthetic workflows associated with this compound, providing a foundational guide for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

The utility of 5-anilino-5-oxo-3-pentenoic acid lies in its precise structural geometry. The molecule possesses a conjugated pentenoic acid backbone where the double bond is situated between C3 and C4, directly adjacent to the C5 amide carbonyl.

Table 1: Key Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 5-(phenylamino)-5-oxopent-3-enoic acid |

| CAS Number | 879007-66-6 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| MDL Number | MFCD08056687 |

| Key Functional Groups | Carboxylic acid, Aniline-derived amide, Alkene |

| Reactivity Profile | Michael acceptor (electrophile), Acylating agent precursor |

The aniline ring provides a hydrophobic pharmacophore capable of π−π stacking and van der Waals interactions within a target protein's binding pocket, while the α,β -unsaturated amide provides a moderately reactive electrophilic center[3].

Mechanistic Utility in Covalent Drug Discovery

The resurgence of covalent drugs has been driven by the ability to target non-conserved cysteine residues within kinase and enzyme active sites. The α,β -unsaturated amide motif in 5-anilino-5-oxo-3-pentenoic acid is specifically tailored for Thiol-Michael additions[4].

Causality of Electrophile Selection: Unlike highly reactive halomethyl ketones or epoxides that can indiscriminately alkylate cellular nucleophiles, α,β -unsaturated amides possess a lower intrinsic electrophilicity. They require the localized environment of a protein binding pocket—where proximity and orientation effects lower the activation energy—to react efficiently with a nucleophilic cysteine thiolate[3]. This "kinetic tuning" ensures that covalent bond formation occurs almost exclusively after the initial non-covalent recognition event, drastically reducing off-target toxicity and improving the therapeutic window[5].

Figure 1: Mechanistic pathway of cysteine targeted covalent modification via Thiol-Michael addition.

Synthetic Workflows & Application Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The following methodologies describe how to utilize the terminal carboxylic acid for modular library synthesis while preserving the integrity of the Michael acceptor.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

Objective: To derivatize the terminal carboxylic acid of 5-anilino-5-oxo-3-pentenoic acid with various primary or secondary amines without inducing isomerization or conjugate addition at the double bond. Causality: EDC is chosen as the coupling agent because its urea byproduct is water-soluble, facilitating easy workup. HOBt is included to suppress the formation of the unreactive N -acylurea intermediate, ensuring high yields of the desired amide without requiring harsh conditions that could compromise the α,β -unsaturated system.

Step-by-Step Methodology:

-

Activation: Dissolve 5-anilino-5-oxo-3-pentenoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add HOBt (1.2 eq) and cool the mixture to 0°C.

-

Coupling Agent Addition: Add EDC-HCl (1.2 eq) portion-wise. Stir at 0°C for 30 minutes to allow the formation of the active OBt-ester. (Validation checkpoint: TLC using DCM:MeOH 9:1 should show the consumption of the starting acid and formation of a less polar active ester spot).

-

Amine Addition: Add the target amine (1.1 eq) followed by N,N -Diisopropylethylamine (DIPEA) (2.5 eq). The mild base neutralizes the amine hydrochloride salt and maintains an optimal pH for coupling without being nucleophilic enough to attack the double bond.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO3 , water, and brine to remove DMF and HOBt. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: In Vitro Thiol-Michael Reactivity Profiling (GSH Assay)

Objective: To quantify the intrinsic electrophilicity of the synthesized derivatives using Glutathione (GSH) as a surrogate for cellular thiols. Causality: Measuring the half-life ( t1/2 ) of the compound in the presence of GSH provides a predictive model for its in vivo stability. Compounds that react too quickly with GSH are likely to be scavenged in the bloodstream, whereas those that react too slowly may fail to covalently modify the target protein.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO and a 100 mM stock solution of GSH in PBS (pH 7.4).

-

Incubation: In a glass vial, mix the compound (final concentration 100 μ M) and GSH (final concentration 5 mM, pseudo-first-order conditions) in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

-

Sampling: Incubate the mixture at 37°C. Withdraw 50 μ L aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

-

Quenching: Immediately quench each aliquot by adding 50 μ L of cold acetonitrile containing an internal standard (e.g., indomethacin).

-

Analysis: Centrifuge the quenched samples to precipitate buffer salts. Analyze the supernatant via LC-MS to monitor the depletion of the parent compound.

-

Data Processing: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ), from which the half-life is calculated ( t1/2=0.693/kobs ).

Analytical Characterization Strategies

Validating the structural integrity of 5-anilino-5-oxo-3-pentenoic acid and its derivatives is critical for downstream biological assays.

-

Nuclear Magnetic Resonance (NMR): 1H -NMR is essential for confirming the geometry of the double bond. The vinylic protons (C3-H and C4-H) typically appear in the 6.0 - 7.5 ppm range. A coupling constant ( J ) of ~15-16 Hz confirms the trans ( E ) configuration, which is thermodynamically favored and crucial for optimal spatial projection into target binding pockets.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode should yield a prominent [M+H]+ ion at m/z 206.0812. The fragmentation pattern typically shows the loss of water (from the carboxylic acid) and the cleavage of the aniline moiety.

Conclusion

5-Anilino-5-oxo-3-pentenoic acid represents a highly strategic scaffold in modern medicinal chemistry. By leveraging its bifunctional nature—utilizing the carboxylic acid for structural diversification and the α,β -unsaturated amide for targeted covalent engagement—researchers can design highly selective, potent inhibitors with optimized pharmacokinetic profiles.

References

- Title: 5-ANILINO-5-OXO-3-PENTENOIC ACID — Chemical Substance Information Source: NextSDS URL

- Title: 879007-66-6 | CAS DataBase Source: ChemicalBook URL

- Source: PMC (National Institutes of Health)

- Title: Structure-Activity Relationships of Hydrophobic Alkyl Acrylamides as Tissue Transglutaminase Inhibitors Source: ResearchGate URL

- Title: Plasma Membrane Factor XIIIA Transglutaminase Activity Regulates Osteoblast Matrix Secretion and Deposition by Affecting Microtubule Dynamics Source: PLOS One URL

Sources

- 1. nextsds.com [nextsds.com]

- 2. 879007-66-6 | CAS DataBase [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma Membrane Factor XIIIA Transglutaminase Activity Regulates Osteoblast Matrix Secretion and Deposition by Affecting Microtubule Dynamics | PLOS One [journals.plos.org]

Pharmacokinetic Profiling of 5-Anilino-5-oxo-3-pentenoic Acid Derivatives: A Strategic Framework for Drug Discovery

An In-Depth Technical Guide:

Introduction: The Imperative for Early PK Assessment

The 5-anilino-5-oxo-3-pentenoic acid scaffold represents a promising, yet underexplored, chemical space. As with any new chemical entity (NCE) series, advancing these derivatives from hit-to-lead and into clinical candidacy is contingent not only on their pharmacodynamic potency but also on their pharmacokinetic behavior. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration at the target site, its dosing regimen, and its potential for toxicity.

Integrating a robust DMPK (Drug Metabolism and Pharmacokinetics) strategy early in the discovery process is a critical risk-mitigation step.[1] It allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) development, and prevents the costly late-stage failure of otherwise promising candidates.[1][2] This guide outlines a validated, multi-tiered approach to comprehensively characterize the pharmacokinetic profile of this novel chemical series.

Part 1: The Foundation—Bioanalytical Method Development and Validation

Before any meaningful pharmacokinetic data can be generated, a robust and validated bioanalytical method is required to accurately quantify the analyte in complex biological matrices like plasma.[3] This is the cornerstone of all subsequent studies; without a reliable assay, all other data is meaningless. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[4][5]

The Causality Behind the Method

The objective is to develop a method that is not only sensitive but also free from interference from endogenous matrix components. Key decisions include the choice of ionization mode (ESI or APCI), selection of a suitable internal standard (IS) to account for variability in sample processing, and optimization of chromatographic conditions to ensure a sharp peak shape and adequate separation from other components.[4]

Workflow for Bioanalytical Method Development & Validation

Caption: Bioanalytical Method Development and Validation Workflow.

Protocol 1: LC-MS/MS Bioanalytical Method Validation

-

Stock Solution & Calibration Standards: Prepare a 1 mg/mL stock solution of the derivative and the selected Internal Standard (IS) in a suitable organic solvent. Serially dilute the stock to prepare calibration standards in the relevant biological matrix (e.g., rat plasma), typically covering a range of 1 to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations within this range.[5][6]

-

Sample Preparation (Protein Precipitation - PPT):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the IS.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for injection.

-

-

LC-MS/MS Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for both the analyte and the IS.

-

-

Validation Procedures:

-

Selectivity: Analyze at least six different blank matrix lots to ensure no significant interfering peaks are present at the retention times of the analyte and IS.[7]

-

Linearity: Construct a calibration curve over at least three validation runs. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy & Precision: Analyze QC samples in replicates (n=5) on three separate days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantitation, LLOQ), and the coefficient of variation (CV) should be ≤15% (≤20% for LLOQ).[5][6]

-

Stability: Evaluate the stability of the analyte in the matrix under various conditions: freeze-thaw cycles (3 cycles), short-term bench-top (e.g., 6 hours at room temperature), and long-term storage (-80°C for 30 days).[7]

-

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte or IS. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | IS-normalized matrix factor CV% should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the nominal concentration |

Part 2: In Vitro ADME Profiling—Predicting In Vivo Behavior

In vitro ADME assays are essential for early-stage drug discovery, providing a cost-effective and high-throughput means to screen compounds and prioritize those with favorable properties before committing to resource-intensive in vivo studies.[8]

Screening Cascade for Lead Optimization

Caption: In Vitro ADME Screening Cascade.

Protocol 2: Liver Microsomal Stability Assay

This assay predicts a compound's rate of metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance (CLint).[2]

-

Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human or rat) and the test compound (final concentration typically 1 µM) in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[2]

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

-

Data Interpretation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance.

| Derivative | Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) | Classification |

| Compound A | > 60 | < 12 | Low Clearance |

| Compound B | 25 | 27.7 | Moderate Clearance |

| Compound C | 8 | 86.6 | High Clearance |

Protocol 3: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins. Only the unbound fraction is free to interact with targets, be metabolized, and be excreted.[2]

-

Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.

-

Sample Addition: Add plasma spiked with the test compound (e.g., 1 µM) to one chamber and buffer (PBS, pH 7.4) to the other.

-

Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

-

Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. Determine the concentrations in each by LC-MS/MS.

-

Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Part 3: In Vivo Pharmacokinetic Profiling

While in vitro data is predictive, in vivo studies are essential for understanding a compound's disposition in a complete biological system.[1][9] A cassette or discrete dosing study in rodents (e.g., Wistar rats) is a standard approach.[10]

The Causality Behind IV and PO Dosing

-

Intravenous (IV) Dosing: Bypasses absorption completely, allowing for the direct determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½).

-

Oral (PO) Dosing: Provides critical information on oral absorption and bioavailability (F), which is the fraction of the administered dose that reaches systemic circulation. Comparing PO to IV data is essential for quantifying this parameter.

Workflow for an In Vivo PK Study

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol 4: Rat Pharmacokinetic Study

-

Animal Preparation: Use male Wistar rats (n=3 per group), housed in an AAALAC-accredited facility.[9] Fast the animals overnight before dosing.

-

Dosing:

-

IV Group: Administer the compound formulated in a suitable vehicle (e.g., 20% Solutol in water) via the tail vein at a dose of 1 mg/kg.

-

PO Group: Administer the compound formulated as a suspension or solution via oral gavage at a dose of 5 mg/kg.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples at 4000 g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method described in Part 1.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters.

| Parameter | Definition | IV Route | PO Route |

| Cmax | Maximum observed plasma concentration | 1250 ng/mL | 450 ng/mL |

| Tmax | Time to reach Cmax | 0.08 h | 1.0 h |

| AUC(0-inf) | Area under the concentration-time curve | 2800 ngh/mL | 2100 ngh/mL |

| t½ | Elimination half-life | 4.5 h | 4.8 h |

| CL | Clearance | 6.0 mL/min/kg | - |

| Vd | Volume of distribution | 2.3 L/kg | - |

| F% | Absolute Oral Bioavailability | - | 15% |

Part 4: Elucidating Metabolic Pathways

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying metabolites that may be pharmacologically active or toxic. The core 5-anilino-5-oxo-3-pentenoic acid structure presents several potential sites for metabolic transformation.

Potential Metabolic Pathways

Caption: Potential Metabolic Pathways.

Protocol 5: In Vitro Metabolite Identification

-

Incubation: Incubate a higher concentration of the parent drug (e.g., 10 µM) with liver microsomes or hepatocytes and NADPH for an extended period (e.g., 60-120 minutes) at 37°C.[2]

-

Sample Preparation: Quench the reaction with cold acetonitrile and centrifuge. Concentrate the supernatant to increase the concentration of any formed metabolites.

-

High-Resolution LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Mining: Compare the chromatograms of the test sample and a control (no NADPH) sample. Use software to search for potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) relative to the parent compound's mass. Fragment ion spectra are then used to propose the site of modification on the molecule.

Conclusion

The pharmacokinetic profiling of 5-anilino-5-oxo-3-pentenoic acid derivatives, like any novel chemical series, requires a systematic, hypothesis-driven approach. By integrating robust bioanalysis, predictive in vitro ADME assays, and definitive in vivo studies, drug discovery teams can build a comprehensive understanding of a compound's disposition. This multi-parametric dataset is essential for establishing clear structure-property relationships, enabling rational drug design, and selecting candidates with the highest probability of success in clinical development.

References

-

Nuvisan. In vitro DMPK studies for drug discovery. [Link]

-

Symeres. In Vivo DMPK Services. [Link]

-

PathWhiz. 5.1.1.2 Metabolic pathways 5.1.1.2 D-Amino acid metabolism. [Link]

-

NextSDS. 5-ANILINO-5-OXO-3-PENTENOIC ACID — Chemical Substance Information. [Link]

-

Al-Salami, H., Butt, G., Tucker, I., Skrbic, R., Golocorbin-Kon, S., & Mikov, M. (2018). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]

-

White, R. E., & Fenner, K. S. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

-

XenoTech. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Recent Upgradation in Bioanalytical Studies. [Link]

-

MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. [Link]

-

CN Bio. (2026). Human Relevant | 3D DMPK / ADME In Vitro Assays. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation: A Comprehensive Review. [Link]

-

IntechOpen. (2019). Bioanalytical Method Development and Validation: A Review. [Link]

-

Springer. (2024). A bioanalytical method development and validation of leniolisib by reverse phase high-performance liquid chromatography in rat plasma and. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

-

Bleecker, E. R., et al. (2011). Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor. British Journal of Clinical Pharmacology. [Link]

-

PathWhiz. Pathways. [Link]

-

National Center for Biotechnology Information. (n.d.). The origin of intermediary metabolism. [Link]

-

PLOS. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. [Link]

-

PubMed. (n.d.). Pharmacokinetics of 5-aminosalicylic acid in man following administration of intravenous bolus and per os slow-release formulation. [Link]

-

MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Bioanalytical Method Development and Validation: A Review | IntechOpen [intechopen.com]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. nuvisan.com [nuvisan.com]

- 9. symeres.com [symeres.com]

- 10. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

Application Note: 5-Anilino-5-oxo-3-pentenoic Acid in Targeted Covalent Enzyme Inhibition Screening

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, particularly in oncology and immunology, by overcoming the limitations of transient target engagement and high intracellular substrate competition. 5-Anilino-5-oxo-3-pentenoic acid (CAS: 879007-66-6)[1] is a highly versatile bifunctional chemical probe utilized in enzyme inhibition screening.

From a structural perspective, this compound features two critical moieties:

-

An α,β -Unsaturated Amide (Michael Acceptor): The conjugated double bond serves as a mildly reactive electrophile. Unlike highly reactive halomethyl ketones that cause indiscriminate pan-proteomic toxicity, the enone system requires precise spatial pre-organization to undergo a Michael addition with nucleophilic residues—most notably the sulfhydryl group of non-catalytic cysteines within an enzyme's active site[2].

-

A Terminal Carboxylic Acid: This provides a synthetic handle for downstream lead optimization, allowing researchers to couple the warhead to target-specific recognition elements or E3 ligase ligands to generate covalent Proteolysis Targeting Chimeras (PROTACs).

Understanding the causality behind its reactivity is essential. The electron-withdrawing nature of the amide carbonyl renders the β -carbon electrophilic. When the compound non-covalently binds to an enzyme pocket ( KI ), this β -carbon is brought into close proximity with a nucleophilic cysteine, driving the formation of an irreversible covalent thioether adduct ( kinact ).

Assay Design Principles: Avoiding False Positives

When screening Michael acceptors like 5-Anilino-5-oxo-3-pentenoic acid, standard equilibrium assays are fundamentally flawed. The following field-proven insights must be integrated into your assay design to ensure a self-validating system:

-

Mitigating Colloidal Aggregation: Promiscuous inhibitors often form colloidal aggregates in aqueous buffers, sequestering the enzyme and leading to false-positive inhibition. To prevent this, all screening buffers must include a non-ionic detergent (e.g., 0.01% Triton X-100). This disrupts aggregate formation and ensures that observed inhibition is driven by true molecular binding[3].

-

Thiol Scavenger Interference: Reducing agents routinely used in kinase and protease assays, such as Dithiothreitol (DTT) or β -mercaptoethanol, contain free thiols. These will directly react with the Michael acceptor of 5-Anilino-5-oxo-3-pentenoic acid in the bulk solvent, depleting the inhibitor before it reaches the target enzyme and causing false negatives. If a reducing environment is strictly required to maintain enzyme stability, Tris(2-carboxyethyl)phosphine (TCEP) should be used at minimal concentrations.

Workflow & Target Engagement Visualization

The evaluation of covalent inhibitors requires tracking a two-step mechanism: initial reversible binding followed by irreversible bond formation.

Caption: Workflow for determining time-dependent covalent inhibition parameters ( kinact/KI ).

Protocol: Time-Dependent Covalent Inhibition Assay ( kinact/KI )

Because covalent inhibition is a non-equilibrium process, standard IC50 values will artificially decrease over time. The true metrics of efficacy are KI (binding affinity) and kinact (maximum rate of inactivation). This protocol utilizes a "jump dilution" method to accurately capture these parameters.

Materials

-

Target Enzyme: Purified recombinant enzyme containing a targetable active-site cysteine.

-

Inhibitor Stock: 10 mM 5-Anilino-5-oxo-3-pentenoic acid in anhydrous DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100. (Strictly omit DTT/ β -ME).

-

Detection System: Appropriate fluorogenic or luminogenic substrate for the target enzyme.

Step-by-Step Methodology

-

Preparation of Inhibitor Titration: Prepare a 5-point serial dilution of 5-Anilino-5-oxo-3-pentenoic acid in Assay Buffer. Concentrations should bracket the expected KI (e.g., 0.5 µM to 50 µM). Keep the final DMSO concentration constant ( ≤1% ).

-

Enzyme Pre-incubation (The Time-Course): Initiate the reaction by adding the target enzyme (at a concentration 10x higher than the final assay concentration) to the inhibitor dilutions. Incubate at 37°C.

-

Self-Validation Control: Run a parallel control where the inhibitor is pre-incubated with 1 mM Glutathione (GSH) for 30 minutes before adding the enzyme. If the compound is a true covalent inhibitor, GSH will quench the Michael acceptor, and no enzyme inhibition should be observed.

-

Jump Dilution & Substrate Addition: At defined time intervals (e.g., 0, 10, 20, 30, 45, and 60 minutes), withdraw a 2 µL aliquot from the pre-incubation mix and rapidly dilute it into 38 µL of a reaction mixture containing the enzyme substrate at a concentration ≫Km .

-

Causality: Diluting the mixture 20-fold drops the inhibitor concentration far below its KI , effectively halting any further covalent modification. Saturating the enzyme with substrate ensures that only the residual, un-modified enzyme is measured.

-

-

Activity Measurement: Measure the initial velocity ( vi ) of the substrate conversion for each time point using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of remaining activity relative to a vehicle (DMSO) control.

-

Plot ln(Remaining Activity) versus Pre-incubation Time. The negative slope of this linear fit yields the observed pseudo-first-order rate constant ( kobs ) for each inhibitor concentration.

-

Plot kobs versus[Inhibitor]. Fit the data to the hyperbolic equation: kobs=KI+[I]kinact×[I] to extract the kinetic parameters.

-

Quantitative Data Interpretation

To assist in evaluating your screening results, the following table summarizes the fundamental differences between reversible inhibitors and Michael acceptor-based covalent inhibitors.

| Parameter | Reversible Inhibition | Covalent Inhibition (Michael Acceptor) | Mechanistic Causality |

| Primary Metric | IC50 , Ki | kinact/KI | Covalent bonds accumulate over time, making IC50 time-dependent and unreliable. |

| Target Engagement | Transient | Prolonged / Irreversible | Covalent adducts resist high intracellular substrate competition (e.g., ATP in kinases). |

| Assay Requirement | Equilibrium measurement | Time-course sampling | Must capture the rate of inactivation ( kinact ) before substrate addition. |

| Buffer Sensitivity | Low | High (Thiol sensitive) | Reducing agents (DTT) react with the electrophilic warhead, causing false negatives. |

Advanced Applications: Lead Optimization & PROTACs

The true value of 5-Anilino-5-oxo-3-pentenoic acid lies in its modularity. The terminal carboxylic acid allows for rapid Structure-Activity Relationship (SAR) exploration.

Caption: Structural modularity of 5-Anilino-5-oxo-3-pentenoic acid for advanced drug design.

By utilizing standard amide coupling reagents (e.g., HATU, EDC/NHS), researchers can conjugate this screening hit to target-specific recognition ligands. Furthermore, attaching it to E3 ubiquitin ligase recruiters (such as thalidomide derivatives for Cereblon or VH032 for VHL) generates targeted covalent PROTACs. The covalent nature of the Michael acceptor ensures prolonged target engagement, which is highly advantageous for driving the iterative catalytic degradation cycle characteristic of PROTACs.

References

-

McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Retrieved from[Link]

-

Qi, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI), 27(22), 7740. Retrieved from[Link]

Sources

Application Note: Chromatographic Separation of 5-Anilino-5-oxo-3-pentenoic Acid via RP-HPLC

Introduction & Chemical Profiling

5-Anilino-5-oxo-3-pentenoic acid (Molecular Weight: 205.21 g/mol , Formula: C11H11NO3) is a functionalized dicarboxylic acid monoanilide utilized in advanced organic synthesis and pharmaceutical development[1]. From a chromatographic perspective, this molecule presents a structural dichotomy that dictates the method development strategy:

-

The Carboxylic Acid Terminus: Highly polar and ionizable, with an estimated pKa of ~4.5.

-

The Aromatic Amide & Alkene Backbone: Highly hydrophobic, rigid, and rich in π-electrons, providing a strong chromophore for UV detection.

To achieve baseline resolution, excellent peak symmetry, and reproducible retention times, the analytical method must perfectly balance these opposing physicochemical properties.

Causality of Method Design: The "Why" Behind the Parameters

As application scientists, we do not simply select parameters at random; every choice is grounded in the molecule's physical chemistry.

-

Stationary Phase Selection: A standard C18 (Octadecylsilane) column is selected. The high carbon load of a fully end-capped C18 phase provides the necessary hydrophobic surface area to interact with the aniline ring via hydrophobic partitioning and van der Waals forces.

-

Mobile Phase pH Control: The most critical failure point in analyzing glutaric and glutaconic acid derivatives is peak tailing caused by partial ionization of the carboxylic acid group[2]. To prevent this, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA not only suppresses ionization but also acts as a weak ion-pairing agent for the amide moiety[3].

-

Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Aromatic amides exhibit distinct conformational properties and strong UV absorbance profiles[4]. ACN provides lower system backpressure, sharper peak shapes for aromatic compounds, and superior UV transparency at our target detection wavelength of 254 nm[5].

Fig 1. Chromatographic retention mechanism of 5-Anilino-5-oxo-3-pentenoic acid on a C18 column.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific blank injections and system suitability checks, the method inherently verifies its own reliability before sample analysis begins.

Reagent Preparation

-

Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

-

Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. Crucial Insight: Matching the diluent to the initial gradient conditions prevents solvent-induced peak splitting.

Standard Preparation

-

Weigh exactly 10.0 mg of 5-Anilino-5-oxo-3-pentenoic acid reference standard into a 10 mL volumetric flask.

-

Add 5 mL of Sample Diluent and vortex until fully dissolved.

-

Dilute to volume with Sample Diluent to achieve a final concentration of 1.0 mg/mL.

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrument Setup & Execution

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent fully end-capped C18), 250 mm × 4.6 mm, 5 µm particle size.

-

Column Temperature: 30°C ± 1°C (Thermostatic control is vital to prevent retention time drift).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV/Vis Diode Array Detector (DAD) set to 254 nm (Reference wavelength: 360 nm).

Fig 2. Step-by-step HPLC method development workflow for aromatic amides.

Data Presentation & System Suitability

To ensure the method is robust across different laboratories, adhere to the following gradient program and validate against the System Suitability Test (SST) parameters.

Table 1: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |

| 0.0 | 1.0 | 80 | 20 |

| 2.0 | 1.0 | 80 | 20 |

| 12.0 | 1.0 | 20 | 80 |

| 15.0 | 1.0 | 20 | 80 |

| 15.1 | 1.0 | 80 | 20 |

| 20.0 | 1.0 | 80 | 20 |

Table 2: System Suitability Specifications (n=5 injections)

| Parameter | Target Specification | Causality / Rationale |

| Retention Time (tR) | ~8.5 minutes | Ensures proper hydrophobic partitioning. |

| Tailing Factor (Tf) | ≤ 1.5 | Validates that the carboxylic acid ionization is fully suppressed. |

| Theoretical Plates (N) | ≥ 10,000 | Confirms column efficiency and optimal mass transfer. |

| % RSD of Peak Area | ≤ 2.0% | Ensures injection precision and autosampler reliability. |

| Blank Interference | No peaks > 0.1% of analyte | Self-validates that the diluent and system are free of carryover. |

Troubleshooting & Optimization

Even with a self-validating protocol, environmental or instrumental variables can introduce artifacts. Here is how to troubleshoot them:

-

Baseline Drift During Gradient: A rising baseline is common when using TFA at low UV wavelengths (e.g., 210-254 nm) due to the differential absorbance between TFA in water and TFA in ACN. Solution: Ensure TFA is added to both Mobile Phase A and B at the exact same concentration (0.1% v/v) to balance the optical density.

-

Peak Splitting or Fronting: This occurs if the sample is dissolved in 100% Acetonitrile. The strong solvent bolus disrupts the partitioning equilibrium at the head of the column. Solution: Always dilute the final sample in a solvent mixture that closely matches the initial gradient conditions (e.g., 50:50 or 80:20 Water:ACN).

-

Retention Time Shift: If the analyte elutes earlier over successive runs, the C18 phase may be experiencing "phase collapse" (dewetting) due to the highly aqueous initial conditions, or the column temperature is fluctuating. Solution: Ensure the column oven is strictly maintained at 30°C and that the initial organic concentration does not drop below 5-10%.

References

-

5-Anilino-5-oxo-3-pentenoic acid | SCBT - Santa Cruz Biotechnology. scbt.com. 1[1]

-

Production of Glutaconic Acid in a Recombinant Escherichia coli Strain. nih.gov. 3[3]

-

Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC. familiasga.com.2[2]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. nih.gov. 5[5]

-

Conformational Properties of Aromatic Amides Bearing Imidazole Ring and Acid-Induced Trans–Cis Amide Switching. acs.org. 4[4]

Sources

- 1. scbt.com [scbt.com]

- 2. familiasga.com [familiasga.com]

- 3. Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Anilino-5-oxo-3-pentenoic acid

Authored by: Senior Application Scientist

Date: March 22, 2024

Introduction: The Analytical Imperative for 5-Anilino-5-oxo-3-pentenoic acid

5-Anilino-5-oxo-3-pentenoic acid, with a molecular weight of 205.21 g/mol and formula C11H11NO3, is a molecule of interest in various research fields, including proteomics and drug development.[1] Its structure, incorporating both a carboxylic acid and an anilino-amide moiety, presents unique challenges and opportunities for mass spectrometric analysis. Accurate and sensitive detection is paramount for understanding its biological activity, metabolic fate, and potential therapeutic applications. This guide provides a comprehensive overview of sample preparation protocols tailored for the robust analysis of this compound by mass spectrometry (MS), with a focus on electrospray ionization (ESI) techniques.

The dual functionality of 5-Anilino-5-oxo-3-pentenoic acid dictates a strategic approach to sample preparation. The carboxylic acid group is amenable to derivatization for enhanced ionization efficiency and chromatographic retention, while the overall polarity of the molecule influences the choice of extraction and cleanup methodologies. This document will detail direct analysis protocols and derivatization strategies, explaining the rationale behind each step to ensure trustworthy and reproducible results.

Foundational Principles: Understanding the Analyte and the Technique

Successful mass spectrometry analysis begins with a thorough understanding of the analyte's physicochemical properties and the principles of the chosen ionization technique.

Physicochemical Properties of 5-Anilino-5-oxo-3-pentenoic acid

While specific experimental data for 5-Anilino-5-oxo-3-pentenoic acid is not widely published, we can infer its behavior based on its structural components:

-

Carboxylic Acid Group: This functional group imparts acidic properties and a potential site for negative ionization. It also offers a reactive handle for derivatization.

-

Anilino-Amide Group: The presence of the amide and the aromatic ring can influence the molecule's polarity and provides a potential site for protonation in positive ion mode.

-

Unsaturated Carbon Chain: The double bond in the pentenoic acid backbone may affect the molecule's stability and chromatographic behavior.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 5-Anilino-5-oxo-3-pentenoic acid.[2][3][4] It generates ions directly from a liquid phase, typically the eluent from a liquid chromatography (LC) system.[2] The process involves creating a fine spray of charged droplets from which solvent evaporates, ultimately leading to the formation of gas-phase ions.[3] The nature of the ions formed (e.g., protonated [M+H]+ or deprotonated [M-H]- molecules) depends on the analyte's structure and the composition of the solvent.[2]

Core Experimental Workflow: From Sample to Spectrometer

The journey of the analyte from its initial matrix to the mass spectrometer is a multi-step process designed to isolate, concentrate, and prepare it for ionization.

Figure 1: General workflow for mass spectrometry sample preparation.

Sample Extraction and Cleanup

The initial and most critical step is the efficient extraction of 5-Anilino-5-oxo-3-pentenoic acid from its sample matrix. The choice of technique depends on the complexity of the matrix (e.g., plasma, urine, reaction mixture).

3.1.1. Protein Precipitation (PPT)

For biological samples like plasma or serum, protein precipitation is a straightforward and effective initial cleanup step.[5]

Protocol:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing 1% formic acid.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube.

Causality Behind Choices: Acetonitrile is a common solvent for protein precipitation due to its ability to efficiently denature and precipitate proteins.[5] The addition of formic acid helps to keep the analyte in its protonated state, which can improve its stability and subsequent ionization in positive ESI mode.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a versatile technique for separating analytes based on their differential solubility in two immiscible liquid phases.[6]

Protocol:

-

Adjust the pH of the aqueous sample (e.g., urine, reaction mixture) to ~3-4 with formic acid.

-

Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully collect the organic layer containing the analyte.

Causality Behind Choices: Adjusting the pH below the pKa of the carboxylic acid group (~4-5) protonates it, making the molecule less polar and more soluble in the organic solvent. Ethyl acetate is a good choice for extracting moderately polar compounds.

3.1.3. Solid-Phase Extraction (SPE)

SPE offers a more selective and cleaner extraction compared to PPT and LLE, making it ideal for complex matrices or when low detection limits are required.[6][7]

Protocol (Mixed-Mode Anion Exchange):

-

Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Load the pre-treated sample (e.g., diluted plasma supernatant from PPT) onto the cartridge.

-

Washing:

-

Wash with 1 mL of 2% formic acid in water to remove polar impurities.

-

Wash with 1 mL of methanol to remove non-polar impurities.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

Causality Behind Choices: A mixed-mode anion exchange sorbent will retain the analyte through both hydrophobic interactions and ionic interactions with the deprotonated carboxylic acid. The washing steps are designed to selectively remove interferences, while the final elution with a basic methanolic solution disrupts both interactions, releasing the purified analyte.

Solvent Evaporation and Reconstitution

After extraction, the solvent is typically evaporated to concentrate the analyte.

Protocol:

-

Dry the collected extract under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[8]

Causality Behind Choices: Evaporation increases the analyte concentration, improving sensitivity. Reconstitution in a mobile phase-compatible solvent ensures good peak shape during the subsequent chromatographic separation.

Enhancing Sensitivity: The Role of Derivatization

For carboxylic acids, derivatization can significantly improve ionization efficiency and chromatographic performance, especially when analyzing in positive ion mode.[9]

Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This method introduces a readily ionizable group, enhancing detection in positive ESI mode.[10]

Protocol:

-

To the dried sample extract, add 50 µL of a 10 mg/mL solution of 3-nitrophenylhydrazine hydrochloride in 50:50 methanol:water.

-

Add 20 µL of a 6 mg/mL solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the same solvent.

-

Vortex and incubate at 40°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for LC-MS analysis.

Causality Behind Choices: EDC is a coupling agent that activates the carboxylic acid, allowing it to react with the 3-NPH. The resulting derivative has a permanent positive charge, leading to a significant increase in signal intensity in positive ion mode MS.

Figure 2: Derivatization of a carboxylic acid with 3-NPH.

Instrumental Analysis: LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for the analysis of 5-Anilino-5-oxo-3-pentenoic acid.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |

| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS. |

| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

| Ionization Mode | ESI Positive or Negative | Both should be evaluated. Positive mode may be enhanced by derivatization. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high selectivity and sensitivity. |

| Precursor Ion | [M+H]+ or [M-H]- | To be determined by initial full scan experiments. |

| Product Ions | To be determined by fragmentation experiments | Select the most intense and stable fragment ions for quantification and confirmation. |

Self-Validating Systems: Ensuring Data Integrity

A robust analytical method requires built-in checks to ensure the reliability of the data.

-

Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for 5-Anilino-5-oxo-3-pentenoic acid is highly recommended.[11] If a SIL-IS is not available, a structural analog can be used. The internal standard should be added at the beginning of the sample preparation process to account for any variability in extraction efficiency and matrix effects.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the expected calibration range. These should be analyzed alongside the unknown samples to monitor the accuracy and precision of the method.

-

Matrix Effect Evaluation: The influence of the sample matrix on the ionization of the analyte should be assessed. This can be done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

Conclusion

The successful mass spectrometric analysis of 5-Anilino-5-oxo-3-pentenoic acid is highly dependent on a well-designed sample preparation strategy. The choice between direct analysis and derivatization, as well as the selection of the appropriate extraction technique, should be guided by the sample matrix, the required sensitivity, and the available instrumentation. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a robust and reliable analytical method for this important compound.

References

-

Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Available at: [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters | Oxford Academic. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed. Available at: [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

5-ANILINO-5-OXO-3-PENTENOIC ACID — Chemical Substance Information - NextSDS. Available at: [Link]

-

Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed. Available at: [Link]

-

Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

-

Modeling the relative response factor of small molecules in positive electrospray ionization. Available at: [Link]

-

Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. Available at: [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. Available at: [Link]

-

Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed. Available at: [Link]

-

Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry - ACS Publications. Available at: [Link]

- US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents.

-

LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

-

Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Available at: [Link]

-

5-Amino-3-methyl-5-oxopentanoic acid | C6H11NO3 | CID 23206080 - PubChem. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

-

5-Amino-3-oxopentanoic acid | C5H9NO3 | CID 20542556 - PubChem. Available at: [Link]

-

5-{3-[(Isopropylamino)Carbonyl]Anilino}-5-Oxopentanoic Acid CAS NO 940515-35-5. Available at: [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP000266 - MassBank. Available at: [Link]

- EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives - Google Patents.

-

(3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem - NIH. Available at: [Link]

-

5-Aminopent-3-enoic acid | C5H9NO2 | CID 53905548 - PubChem. Available at: [Link]

-

Pentanoic acid, 4-oxo- - the NIST WebBook. Available at: [Link]

-

Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Publishing. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myadlm.org [myadlm.org]

- 6. opentrons.com [opentrons.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

In vivo dosing protocols for 5-Anilino-5-oxo-3-pentenoic acid in murine models

Preclinical In Vivo Dosing Protocols and Pharmacokinetic Profiling for 5-Anilino-5-oxo-3-pentenoic acid in Murine Models

As a Senior Application Scientist, I approach the in vivo profiling of specialized research compounds like 5-Anilino-5-oxo-3-pentenoic acid (5-AOPA; CAS 879007-66-6) not as a routine checklist, but as a causality-driven, self-validating system. Because 5-AOPA is a relatively uncharacterized small molecule in public pharmacokinetic (PK) literature, establishing its bioavailability, clearance, and tolerability requires a rigorous de novo approach.

The following guide details the mechanistic reasoning, formulation strategies, and step-by-step methodologies required to successfully dose 5-AOPA in murine models and extract high-integrity PK/PD data.

Physicochemical Rationalization & Formulation Strategy

Before a compound enters an animal, its physicochemical properties must dictate the vehicle. 5-AOPA (MW: 205.21 g/mol ) features a lipophilic anilide core, an alkene bridge, and a terminal carboxylic acid.

The Causality of Formulation: The carboxylic acid moiety acts as a weak acid (estimated pKa ~4.5). At physiological pH (7.4), the molecule is predominantly ionized, which theoretically aids aqueous solubility. However, the lipophilic anilino-oxo backbone can drive aggregation in purely aqueous environments, risking capillary occlusion if administered intravenously (IV). Therefore, aqueous vehicles are highly preferred to minimize off-target vehicle effects, but co-solvents or surfactants are often mandatory to stabilize the monomeric form of the drug in solution [1].

For oral (PO) administration, the acidic environment of the murine stomach will protonate 5-AOPA, drastically reducing its solubility and causing precipitation. To control this, we utilize a suspension formulation. By suspending finely milled 5-AOPA in a viscous agent like Methylcellulose, we rely on dissolution-rate-limited absorption in the intestines rather than fighting gastric precipitation.

Table 1: Validated Formulation Matrix for 5-AOPA

| Route | Vehicle Composition | Preparation Method | Max Conc. | Causality & Validation |

| IV | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Dissolve API in DMSO. Add PEG300 and Tween 80; vortex until clear. Add saline dropwise while sonicating. | 2–5 mg/mL | Validation: Centrifuge an aliquot at 10,000 x g for 5 min. Analyze supernatant via HPLC to confirm 100% of the target concentration is in solution (no micro-precipitation). |

| PO | 0.5% Methylcellulose (MC), 0.1% Tween 80 in H₂O | Wet finely milled 5-AOPA with Tween 80. Gradually add 0.5% MC solution while homogenizing. | 10–50 mg/mL | Validation: Perform optical microscopy on the suspension to ensure particle size homogeneity (<10 μm) to prevent erratic GI absorption. |

Experimental Workflow & Logical Architecture

The transition from formulation to in vivo efficacy requires a phased approach. We must first establish the Maximum Tolerated Dose (MTD) to ensure animal welfare and avoid toxicity-induced physiological changes (e.g., hepatotoxicity) that would artificially skew metabolic clearance data.

Figure 1: Preclinical in vivo workflow for 5-AOPA formulation, dosing, and PK/PD modeling.

Step-by-Step Methodologies

All procedures must strictly adhere to the Guide for the Care and Use of Laboratory Animals to ensure humane treatment and minimize stress, which can elevate endogenous corticosteroids and alter drug metabolism [2].

Protocol 3.1: Intravenous (IV) Bolus Administration

Objective: Determine absolute systemic clearance and volume of distribution.

-

Preparation: Warm the IV formulation of 5-AOPA to 37°C to reduce viscosity and prevent temperature-shock upon injection.

-

Restraint: Place the C57BL/6 mouse (8–10 weeks old) in a commercial restraint device. Warm the tail using a 40°C water bath or heating pad for 60 seconds to induce vasodilation of the lateral tail vein.

-

Administration: Using a 27G to 30G needle, inject the formulation bevel-up.

-

Causality Limit: The maximum IV bolus volume must not exceed 5 mL/kg [3]. For a 20g mouse, this is a strict maximum of 100 μL. Exceeding this causes acute volume overload and right-heart strain, altering initial distribution kinetics.

-

-

Validation: A successful injection is validated by a lack of resistance and the absence of a subcutaneous bleb. If a bleb forms, the dose is extravascular, and the animal must be excluded from absolute bioavailability calculations.

Protocol 3.2: Oral Gavage (PO) Administration

Objective: Determine gastrointestinal absorption and first-pass metabolism.

-

Preparation: Vortex the 5-AOPA suspension immediately prior to drawing it into the syringe to ensure dose homogeneity.

-

Administration: Using a specialized bulb-tipped gastric gavage needle (e.g., 20G or 22G, 1.5 inch), gently pass the needle down the esophagus into the stomach.

-

Causality Limit: The maximum PO volume should not exceed 10 mL/kg [3]. Volumes larger than this risk gastric distension, reflux, and aspiration pneumonia.

-

-

Validation: Perform a mock gavage with vehicle-only in a sentinel cohort to establish a baseline for vehicle-induced stress markers and validate the handler's technique.

Protocol 3.3: Pharmacokinetic Blood Sampling

Objective: Capture the concentration-time profile without inducing hypovolemia.

-

Sampling Strategy: Use the submandibular vein puncture technique for serial sampling.

-

Timepoints:

-

IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

-

Volume Limits: Collect exactly 20 μL of blood per timepoint into K₂EDTA-coated tubes.

-

Causality Limit: The total blood volume of a mouse is ~72 mL/kg. Removing more than 10-15% of total blood volume in 24 hours induces hypovolemic shock, which reduces hepatic blood flow and artificially lowers the calculated clearance (Cl) of 5-AOPA [3].

-

-

Validation: Include a zero-hour (pre-dose) blood sample to establish baseline endogenous LC-MS/MS background, ensuring the bioanalytical method is specific to 5-AOPA and free of matrix interference.

Data Presentation & PK Parameter Analysis

Following LC-MS/MS bioanalysis of the plasma samples, a non-compartmental analysis (NCA) should be performed to extract the following critical parameters. Understanding why these parameters matter dictates how 5-AOPA will be utilized in subsequent efficacy models.

Table 2: Target Pharmacokinetic Parameters and Physiological Significance

| Parameter | Definition | Causality & Significance for 5-AOPA Development |

| Cmax | Maximum plasma concentration | Determines peak systemic exposure. Must exceed the in vitro IC₅₀/EC₅₀ of 5-AOPA's target to drive efficacy. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption from the GI tract (PO). A delayed Tmax suggests poor dissolution of the solid suspension. |

| AUC₀₋ₜ | Area under the curve | Represents total systemic exposure. Used to calculate absolute bioavailability ( F%=[AUCPO/AUCIV]×[DoseIV/DosePO]×100 ). |

| t₁/₂ | Elimination half-life | Dictates the dosing frequency (e.g., QD vs. BID) required to maintain steady-state therapeutic concentrations in PD models. |

| Cl | Systemic clearance | Indicates the rate of compound removal. High clearance suggests rapid hepatic metabolism of the anilide or pentenoic acid groups. |

| Vd | Volume of distribution | A high Vd suggests extensive tissue penetration, consistent with the lipophilic nature of the 5-AOPA backbone. |

References

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

-

National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. Washington (DC): National Academies Press (US).[Link]

-

Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

Application Note: Cysteine-Directed Target Engagement Profiling Using 5-Anilino-5-oxo-3-pentenoic Acid (5-AOPA) via Western Blot Analysis

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), electrophilic probes are essential for mapping ligandable sites on challenging protein targets. 5-Anilino-5-oxo-3-pentenoic acid (5-AOPA) (CAS 879007-66-6)[1] is a specialized small-molecule fragment featuring an α,β-unsaturated amide (a Michael acceptor). This application note details a robust, self-validating Western Blot workflow for evaluating the covalent target engagement of 5-AOPA in native biological systems. By utilizing a competitive Activity-Based Protein Profiling (ABPP) methodology, researchers can quantitatively assess the binding of 5-AOPA to intrinsically disordered regions and active-site cysteines[2].

Mechanistic Principle: The "Why" Behind the Assay

Directly detecting the binding of a small, untagged fragment like 5-AOPA (MW 205.21) on a Western blot is inherently impossible without custom antibodies. To circumvent this, we employ a Competitive Cysteine-Reactive Profiling strategy[3].

The chemical architecture of 5-AOPA—a pentenoic acid backbone terminating in an aniline amide—creates a conjugated Michael acceptor. When introduced to living cells or native lysates, the electrophilic alkene undergoes a Michael addition with hyper-reactive, low-pKa thiolate anions (cysteine residues) on target proteins.

To visualize this engagement, we introduce a universal, broad-spectrum probe (e.g., Iodoacetamide-Biotin, IA-Biotin) after 5-AOPA treatment. IA-Biotin alkylates all unreacted cysteines. If 5-AOPA has successfully engaged its target, it sterically and chemically blocks IA-Biotin from binding. Upon Western blot analysis using Streptavidin-HRP, successful target engagement is observed as a dose-dependent loss of signal at the target protein's molecular weight.

Mechanism of competitive covalent target engagement assay using 5-AOPA.

Experimental Workflow

Workflow for competitive cysteine-reactive profiling using 5-AOPA and Western blot readout.

Step-by-Step Protocol

1. Reagent Preparation & Cell Treatment

-

Preparation: Dissolve 5-AOPA in anhydrous DMSO to create a 10 mM stock.

-

Treatment: Culture target cells (e.g., HEK293T or disease-specific lines) to 80% confluency. Treat cells with varying concentrations of 5-AOPA (1 µM to 50 µM) or a DMSO vehicle control for 2 hours at 37°C.

-

Causality: The 2-hour window is optimized for fragment-based Michael acceptors. It provides sufficient time for covalent bond formation driven by local concentration effects, without triggering compensatory glutathione (GSH) upregulation that could artificially sequester the probe.

2. Cell Lysis and Protein Extraction

-

Wash cells twice with ice-cold PBS to halt cellular metabolism.

-

Lyse cells in Non-Reducing NP-40 Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and MS-safe protease inhibitors).

-

Causality: It is an absolute requirement to omit reducing agents (DTT, β-mercaptoethanol, TCEP) from this buffer. Reducing agents contain highly nucleophilic thiols or phosphines that will immediately quench any unreacted 5-AOPA and competitively destroy the subsequent IA-Biotin labeling step.

3. Competitive Labeling with IA-Biotin

-

Clarify lysates via centrifugation (14,000 × g, 15 min, 4°C).

-

Normalize protein concentrations across all samples to exactly 2.0 mg/mL using a BCA assay.

-

Add Iodoacetamide-Biotin (IA-Biotin) to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.

-

Causality: IA-Biotin acts as the universal reporter, alkylating all free reactive cysteines. Normalizing protein concentration before adding IA-Biotin ensures that the stoichiometric ratio of probe to protein remains constant across all samples, preventing artifactual signal variations.

4. Quenching and Denaturation

-

Halt the IA-Biotin reaction by adding 4X Laemmli Sample Buffer supplemented with 200 mM DTT .

-

Boil samples at 95°C for 5 minutes.

-

Causality: Adding DTT at this final stage serves a dual purpose. First, it acts as a sacrificial nucleophile to instantly quench any unreacted IA-Biotin, preventing non-specific background smearing during electrophoresis. Second, it fully reduces disulfide bonds, ensuring accurate molecular weight separation.

5. SDS-PAGE and Western Blotting (Self-Validating System)

-

Resolve 20 µg of protein per lane on a 4–20% gradient SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Critical Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Probe with Streptavidin-HRP (1:5000) for 1 hour at room temperature, followed by ECL development.

-

Self-Validation: Strip the membrane (or run a parallel gel) and probe with a target-specific primary antibody (e.g., anti-Target IgG) to measure total protein abundance.

Data Interpretation & Quantitative Analysis

To confirm that the loss of Streptavidin-HRP signal is due to genuine covalent target engagement by 5-AOPA—and not due to compound-induced protein degradation or unequal loading—the IA-Biotin signal must be normalized against the Total Target Protein signal.

Table 1: Representative Densitometric Analysis of 5-AOPA Target Engagement

| 5-AOPA Concentration (µM) | IA-Biotin Signal (Streptavidin-HRP, AU) | Total Target Protein Signal (Specific Ab, AU) | Normalized Target Engagement (%) |

| 0 (DMSO Vehicle) | 15,400 | 12,500 | 0% (Baseline) |

| 1 | 14,200 | 12,450 | 8% |

| 5 | 9,800 | 12,600 | 37% |

| 10 | 4,500 | 12,550 | 71% |

| 50 | 800 | 12,400 | 95% |

Interpretation: The consistent Total Target Protein Signal confirms that 5-AOPA does not induce degradation of the target within the 2-hour window. The dose-dependent decrease in IA-Biotin signal yields an estimated IC50 of ~7.5 µM for the covalent engagement of the target cysteine.

Troubleshooting & Scientific Causality

-

High Background / Smearing in the Streptavidin Blot:

-

Cause: Using non-fat dry milk instead of BSA for membrane blocking.

-

Solution: Milk contains high levels of endogenous biotin and biotinylated proteins, which will bind directly to Streptavidin-HRP and cause massive background signal. Always use high-purity BSA for biotin/streptavidin-based Western blots.

-

-

No Signal Loss Observed (False Negative for Engagement):

-

Cause: Premature quenching of the Michael acceptor.

-

Solution: Ensure that the 5-AOPA stock was prepared in anhydrous DMSO and that no reducing agents were inadvertently introduced during the lysis step prior to IA-Biotin labeling.

-

-

Global Loss of Signal Across All Bands:

-

Cause: 5-AOPA was used at excessively high concentrations (>100 µM), leading to non-specific alkylation of the entire proteome and widespread toxicity.

-

Solution: Titrate the compound. FBDD probes should ideally show selectivity windows at concentrations between 1 µM and 50 µM.

-

References

-

Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC. Source: PMC - NIH. URL: [Link]

-

Proteome-wide covalent ligand discovery in native biological systems. Source: PMC - NIH. URL: [Link]

Sources

Troubleshooting 5-Anilino-5-oxo-3-pentenoic acid precipitation in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I've prepared my solution of 5-anilino-5-oxo-3-pentenoic acid in an aqueous buffer, and it immediately turned cloudy or formed a precipitate. What is the primary cause?

This is a common and often frustrating issue that typically stems from the physicochemical properties of the compound itself. 5-Anilino-5-oxo-3-pentenoic acid, like many organic molecules with carboxylic acid functional groups, has limited intrinsic solubility in its neutral, protonated state in water.[1][2] Precipitation is most often triggered by one or more of the following factors:

-

Incorrect pH: The single most critical factor. The compound is significantly more soluble in its deprotonated (anionic salt) form.

-

Antisolvent Precipitation: The abrupt change in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of the solution.[3]

-

Concentration Exceeds Solubility Limit: The final concentration in your buffer may be higher than its maximum solubility under your specific experimental conditions (pH, temperature, ionic strength).

-

Inappropriate Buffer System: Certain buffer salts can interact with the compound or be less soluble in the presence of co-solvents, a phenomenon known as "salting out".[4]

Subsequent questions in this guide will address each of these points with specific, actionable solutions.

Q2: You mentioned pH is critical. How exactly does it affect solubility, and what pH should I be using?

The structure of 5-anilino-5-oxo-3-pentenoic acid contains a carboxylic acid group (-COOH). The solubility of this group is highly dependent on whether it is protonated (R-COOH) or deprotonated (R-COO⁻).

-

The Chemistry: In acidic to near-neutral conditions (low pH), the carboxylic acid group remains protonated (R-COOH). This form is less polar and generally has poor solubility in water, leading to precipitation.[2] As the pH of the solution increases (becomes more basic), a proton is removed to form the carboxylate anion (R-COO⁻). This charged species is much more polar and, therefore, significantly more soluble in aqueous solutions.[1]

-